1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂. It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring.
Preparation Methods
The synthesis of 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with indoline and pyrrolidine as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of indoline with pyrrolidine under controlled conditions. This is usually achieved by using a suitable base and solvent to facilitate the reaction.
Purification: The resulting product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride can be compared with other indoline derivatives:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.
1-[(2S)-2-Pyrrolidinylmethyl]indoline: A similar compound with slight structural variations that may lead to different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSINJZXLLXLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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